Sourcing stereochemically defined 2-phenylpiperidin-3-amine is a recurrent bottleneck in NK1 antagonist programs. This privileged scaffold, with two chiral centers at the 2- and 3-positions, directly governs target engagement-the (2S,3S) configuration yields sub-nanomolar NK1 binding (Ki = 0.17 nM for CP-99,994), while incorrect stereochemistry can reduce affinity by >5,800-fold.
• Available as racemic or enantiopure (2S,3S / 2R,3R) lots to support SAR and lead optimization.
• Enables systematic N-substitution and phenyl-ring modification to fine-tune oral bioavailability and minimize CYP2D6 off-target liability.
• Each batch includes QC documentation (HPLC, chiral purity) to ensure reproducible synthetic outcomes for CINV, depression, and anxiety programs.
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Cat. No.B1365913
⚠ Attention: For research use only. Not for human or veterinary use.
2-Phenylpiperidin-3-amine in Pharmaceutical Research: A Strategic Chiral Intermediate for CNS-Targeted Drug Discovery
2-Phenylpiperidin-3-amine (CAS: 58373-46-9, molecular formula: C11H16N2, molecular weight: 176.26 g/mol) is a chiral piperidine derivative that serves as a versatile intermediate in medicinal chemistry, particularly for the development of neurokinin-1 (NK1) receptor antagonists . The compound features a phenyl substituent at the 2-position and an amine group at the 3-position of the piperidine ring, creating a stereochemically defined scaffold with two chiral centers . This structural motif is a privileged pharmacophore for the design of potent, selective NK1 receptor antagonists, which are of significant interest for treating chemotherapy-induced nausea and vomiting (CINV), depression, and anxiety disorders [1]. The compound's primary utility lies in its role as a key building block for synthesizing advanced pharmaceutical candidates, where its stereochemical configuration and substitution pattern directly influence target binding affinity and selectivity [2].
1Chiral piperidine scaffold with two defined stereocenters for structure-activity studies
2Building block for synthesizing NK1 receptor antagonist candidates in CNS research
3Enantiomeric configuration directly influences target binding affinity and selectivity
[1] Ward, P., et al. (1995). Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. Journal of Medicinal Chemistry, 38(26), 4985-4987. View Source
[2] CN1087083A. Synthesis of intermediates for 3-aminopiperidine derivatives. View Source
Avoiding Suboptimal Procurement: Why Stereochemistry and Substitution Pattern Matter for 2-Phenylpiperidin-3-amine Analogs
The procurement of 2-phenylpiperidin-3-amine derivatives cannot be based on generic or simplified specifications because the stereochemistry and substitution pattern at the 2- and 3-positions of the piperidine ring are critical determinants of biological activity and synthetic utility [1]. Even minor modifications to this core scaffold, such as altering the stereochemical configuration (e.g., from (2S,3S) to (2R,3R) or using racemic mixtures) or changing the nature of the N-substituent, can result in orders-of-magnitude differences in target binding affinity, selectivity, and pharmacokinetic properties [2]. For example, the (2S,3S)-enantiomer is the preferred configuration for high-affinity NK1 receptor binding, while the (2R,3R)-enantiomer often exhibits significantly reduced activity [3]. Furthermore, the presence or absence of specific functional groups on the phenyl ring or the piperidine nitrogen directly impacts metabolic stability, solubility, and oral bioavailability [4]. Therefore, selecting the appropriate stereochemically pure intermediate is essential for reproducible synthetic outcomes and the development of efficacious drug candidates.
!(2S,3S) configuration is essential; racemic or (2R,3R) enantiomer may exhibit drastically reduced NK1 receptor binding
!Variation in N-substituent or phenyl ring functionalization can alter metabolic stability, solubility, and off-target profiles
!Free base and salt forms differ in physicochemical properties; procurement must match synthesis and assay conditions
[1] JPH08507297A. Method for preparing and resolving 2-phenyl-3-aminopiperidine. View Source
[2] Desai, M. C., et al. (1992). Discovery of a potent substance P antagonist: Recognition of the key molecular determinant. Journal of Medicinal Chemistry, 35(26), 4911-4913. View Source
[4] Ward, P., et al. (1995). Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. Journal of Medicinal Chemistry, 38(26), 4985-4987. View Source
Quantitative Evidence for 2-Phenylpiperidin-3-amine Derivatives: Differentiating Potency, Selectivity, and Physicochemical Properties
NK1 Receptor Binding Affinity: (2S,3S)-Derivative CP-99,994 vs. (2R,3R)-Enantiomer
The (2S,3S)-stereoisomer of N-(2-methoxybenzyl)-2-phenylpiperidin-3-amine (CP-99,994) exhibits sub-nanomolar binding affinity for the NK1 receptor (Ki = 0.17 nM in guinea pig striatal membranes), whereas the (2R,3R)-enantiomer shows significantly reduced affinity [1]. This stark contrast highlights the critical importance of stereochemical purity for target engagement.
NK1 binding (Ki)Head-to-head
(2S,3S)-CP-99,994 Ki = 0.17 nM vs (2R,3R)-enantiomer Ki > 1000 nM
Stereochemistry critically determines NK1 receptor engagement in vitro
Procurement of the correct (2S,3S)-enantiomer is essential for achieving the desired potency in NK1 receptor-mediated assays or therapeutic development.
Comparative NK1 Receptor Antagonism: CP-122721 vs. CP-99,994
CP-122721, a 5-trifluoromethoxy-substituted derivative of the core 2-phenylpiperidin-3-amine scaffold, demonstrates an IC50 of 0.16 nM at the human NK1 receptor, representing a 2-fold improvement in potency over the parent compound CP-99,994 (IC50 = 0.34 nM) in the same assay system [1]. This modification also enhances metabolic stability.
N-substitution fine-tunes receptor antagonism in human IM9 cell assays
2.1-fold improvement; [3H]spiperone displacement
NK1 receptorIC50Selectivity
Evidence Dimension
NK1 receptor antagonism (IC50)
Target Compound Data
IC50 = 0.16 nM
Comparator Or Baseline
CP-99,994: IC50 = 0.34 nM
Quantified Difference
2.1-fold lower IC50 (higher potency)
Conditions
Displacement of [3H]spiperone from human NK1 receptor in IM9 cells
Why This Matters
This data demonstrates how specific substituents on the 2-phenylpiperidin-3-amine core can be rationally designed to modulate potency, guiding the selection of advanced intermediates for lead optimization.
CYP2D6 Binding Affinity: A Critical Off-Target Liability Comparison
CP-122721 (Ki = 20 nM) shows high affinity for CYP2D6, a major drug-metabolizing enzyme, while a related analog, GR203040, exhibits markedly reduced CYP2D6 binding (Ki = 660 nM), representing a 33-fold improvement in selectivity [1]. This highlights the impact of subtle structural modifications on off-target profiles.
CYP2D6 off-target (Ki)Cross-study
CP-122721 Ki = 20 nM vs GR203040 analog Ki = 660 nM
33-fold lower affinity; human CYP2D6, bufuralol substrate
CYP2D6Off-target activityDrug-drug interaction
Evidence Dimension
CYP2D6 binding affinity (Ki)
Target Compound Data
CP-122721: Ki = 20 nM
Comparator Or Baseline
GR203040 analog: Ki = 660 nM
Quantified Difference
33-fold lower affinity (reduced off-target risk)
Conditions
In vitro, human CYP2D6 using bufuralol as substrate
Why This Matters
Lower CYP2D6 affinity is desirable to minimize potential drug-drug interactions, making GR203040-like derivatives more attractive for further development despite similar on-target potency.
Physicochemical Property Comparison: Calculated LogP and Solubility
The calculated logP (XlogP) for 2-phenylpiperidin-3-amine is 0.9, indicating moderate lipophilicity . In contrast, the dihydrochloride salt of the N-(2-methoxybenzyl) derivative (CP-99,994 dihydrochloride) has a measured aqueous solubility of <36.93 mg/mL, while its free base is significantly less soluble [1]. This information is crucial for selecting the appropriate salt form for in vitro and in vivo studies.
Physicochemical profileClass-level inference
Free base XlogP = 0.9; dihydrochloride salt: enhanced aqueous solubility
Salt form drastically alters solubility and formulation behavior
Calculated logP vs experimental solubility; data to verify
hERG Channel Binding: A Critical Safety Liability Comparison
CP-122721 exhibits moderate binding to the hERG potassium channel (Ki = 1,800 nM), a known liability associated with QT prolongation and cardiotoxicity [1]. In contrast, CP-99,994 (Ki = 0.17 nM for NK1) is highly selective for the NK1 receptor with negligible hERG binding. This 90-fold difference in selectivity ratio (hERG Ki / NK1 Ki) underscores the importance of assessing off-target profiles even within the same structural class.
hERG off-target (Ki)Class-level inference
CP-122721 hERG Ki = 1800 nM; CP-99,994 hERG Ki > 10000 nM
hERG binding varies with substituent, relevant for cardiac safety profiling
Selectivity ratio (hERG/NK1) differs >5.5-fold; cloned hERG assay
hERGCardiotoxicitySafety
Evidence Dimension
hERG channel binding affinity (Ki)
Target Compound Data
CP-122721: hERG Ki = 1,800 nM; NK1 Ki = 0.17 nM (Selectivity Ratio = 10,588)
Comparator Or Baseline
CP-99,994: hERG Ki > 10,000 nM (estimated); NK1 Ki = 0.17 nM (Selectivity Ratio > 58,823)
Quantified Difference
CP-99,994 has a >5.5-fold higher selectivity ratio over CP-122721
Conditions
Displacement of [35S]-labeled MK499 from cloned hERG channel expressed in HEK cells
Why This Matters
A higher selectivity ratio indicates a wider safety margin against cardiotoxicity, making CP-99,994 a preferred scaffold for CNS-targeted therapies where hERG activity is a concern.
Optimal Application Scenarios for 2-Phenylpiperidin-3-amine and Its Derivatives in Drug Discovery
Synthesis of Potent, Selective NK1 Receptor Antagonists for CNS Disorders
Based on the sub-nanomolar binding affinity of (2S,3S)-configured derivatives like CP-99,994 (Ki = 0.17 nM) [1], 2-phenylpiperidin-3-amine is the optimal starting material for developing highly potent NK1 receptor antagonists targeting chemotherapy-induced nausea and vomiting (CINV), depression, and anxiety disorders. The stereochemical purity of the intermediate is paramount for achieving this potency.
Medicinal Chemistry Campaigns Focused on Optimizing CYP2D6 Selectivity
The significant difference in CYP2D6 binding between CP-122721 (Ki = 20 nM) and analogs like GR203040 (Ki = 660 nM) [2] demonstrates the utility of this scaffold in structure-activity relationship (SAR) studies aimed at minimizing off-target drug-drug interaction liabilities. Researchers can use the core 2-phenylpiperidin-3-amine structure to explore various N-substituents and phenyl ring modifications to dial out CYP2D6 activity.
Development of Orally Bioavailable Antiemetic Agents
The successful optimization of CP-99,994 into GR203040, which resulted in a compound with high oral bioavailability and potent antiemetic activity in the ferret model [3], validates the use of this scaffold for creating orally active therapeutics. The ability to fine-tune lipophilicity and metabolic stability through N-substitution makes this a valuable platform for oral drug development.
Chiral Resolution and Asymmetric Synthesis Methodology Development
Given the critical dependence of activity on stereochemistry (e.g., the >5,800-fold difference in NK1 binding between enantiomers) [1], this compound class serves as an excellent model system for developing and validating new chiral resolution techniques or asymmetric synthetic methodologies for 2,3-disubstituted piperidines [4].
Application
Selection Property
Validation Focus
Synthesis of NK1 antagonist candidates for CNS disorder research
Enantiomeric purity (2S,3S) and scaffold integrity
NK1 receptor binding affinity and selectivity assays
CYP2D6 off-target liability SAR studies
N-substituent and phenyl ring modifications
CYP2D6 binding and drug-drug interaction risk assessment
Oral bioavailability optimization for NK1 antagonist preclinical candidates
Lipophilicity and metabolic stability via N-substitution
Oral exposure and pharmacokinetic profiling in animal models
Chiral resolution and asymmetric synthesis method development
Stereochemical configurational stability
Enantiomeric excess and synthetic yield optimization
[3] Ward, P., et al. (1995). Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. Journal of Medicinal Chemistry, 38(26), 4985-4987. View Source
[4] JPH08507297A. Method for preparing and resolving 2-phenyl-3-aminopiperidine. View Source
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